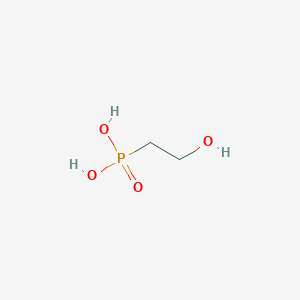
4-Mercaptopyridine
Descripción general
Descripción
4-Mercaptopyridine, also known as 4-Pyridinethiol, is a heterocyclic compound with the molecular formula C5H5NS . It has been used as a probe molecule in various studies, such as the performance analysis of gold nanorod (AuNR)/polycaprolactone (PCL) fibrous mesh .
Synthesis Analysis
The synthesis of 4-Mercaptopyridine involves various chemical reactions. For instance, it has been used in the co-crystal synthesis with thiourea and trithiocyanuric acid . Another study reported its use in the adsorption process with gold nanoparticles embedded in the Langmuir–Blodgett film matrix of stearic acid .Molecular Structure Analysis
The molecular structure of 4-Mercaptopyridine consists of a pyridine ring with a thiol group attached to the 4th carbon . The surface structure of 4-Mercaptopyridine on Au (111) has been studied using different surface characterization techniques and density functional theory calculations .Chemical Reactions Analysis
4-Mercaptopyridine undergoes various chemical reactions. For example, it has been observed to form self-assembled monolayers on Au (111), which undergo complex surface chemistry . Another study reported the influence of 4-Mercaptopyridine layer instability on rapid electron transfer reaction .Physical And Chemical Properties Analysis
4-Mercaptopyridine is a solid at room temperature. It has a molecular weight of 111.16 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Electrochemical Detection of Mercury Ions
4-Mercaptopyridine has been used as a sensing material in the development of a sensor for the sensitive electrochemical detection of mercury ions . The sensor, which was decorated with 4-MPY on the surface of a gold electrode, could detect trace amounts of mercury ions using differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS) methods . The sensor displayed a wide detection range from 0.01 μg/L to 500 μg/L with a low limit of detection (LOD) of 0.002 μg/L by EIS measurements .
Exploration of Chelating Mechanism
The chelating mechanism between mercury ions and 4-MPY has been explored using molecular simulations and electrochemical analyses . The coordination of mercury ions with the pyridine nitrogen of 4-MPY at the sensing region caused a change in the electrochemical activity of the electrode surface . Due to the strong specific binding capability, the sensor featured excellent selectivity and an anti-interference capability .
Environmental Detection
The practicality of the sensor for mercury ion detection was validated with samples of tap water and pond water . This demonstrated its potential application for on-site environmental detection .
Fiber Optic Plasmonic Sensor
4-Mercaptopyridine has been used to modify a fiber optic plasmonic sensor for sub-nanomolar mercury (II) detection . The sensor, which was based on the small molecule of 4-MPY modified tilted fiber Bragg grating surface plasmon resonance (TFBG-SPR) sensing platform, showed high performance with a sub-nM detection limit, high selectivity, and strong practicability .
Signal Amplification
Gold nanoparticles (AuNPs) were connected to the sensor surface through the (4-MPY)-Hg-(4-MPY) structure, which played an important role in signal amplification . This enhanced the sensitivity of the sensor, allowing for the detection of mercury ions in the solution as low as 1.643×10 −10 M (0.1643nM), and the detection range is 1×10 −9 M − 1×10 −5 M .
Actual Water Samples Testing
The sensor was tested with mercury ion spiked detection with tap water, showing that the sensor has good selectivity and reliability in actual water samples . This development provides a valuable sensing technology for on-time environmental mercury ion detection and in-vivo point of care testing in clinic applications .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Mercaptopyridine (4-MPY) primarily targets mercury ions (Hg2+) in the environment . The compound has a strong specific binding capability with Hg2+, making it an effective sensor for detecting mercury ions .
Mode of Action
The mode of action of 4-Mercaptopyridine involves the coordination of Hg2+ with the pyridine nitrogen of 4-MPY . This interaction generates a change in the electrochemical activity of the electrode surface, which can be detected and measured .
Biochemical Pathways
The formation of a stable (4-MPY)-Hg-(4-MPY) structure due to the specific combination between the nitrogen of the pyridine moiety and the Hg2+ via multidentate N-bonding is a key aspect of this process .
Pharmacokinetics
It’s known that the compound can be stored at temperatures between 2-8°c . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Mercaptopyridine.
Result of Action
The primary result of 4-Mercaptopyridine’s action is the detection of mercury ions in various environments. The compound’s interaction with Hg2+ ions results in a change in the electrochemical activity of the electrode surface . This change can be measured, providing a reliable method for detecting the presence of mercury ions .
Action Environment
The action of 4-Mercaptopyridine is influenced by environmental factors. For instance, the presence of Hg2+ ions in the environment is necessary for the compound to function effectively as a sensor . Additionally, the compound’s effectiveness can be enhanced by the use of gold nanoparticles (AuNPs), which are connected to the sensor surface through the (4-MPY)-Hg-(4-MPY) structure . This connection plays an important role in signal amplification, improving the compound’s sensing capabilities .
Propiedades
IUPAC Name |
1H-pyridine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTDDANQIMVWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878773 | |
| Record name | 4(1H)-PYRIDINETHIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Mercaptopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11169 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Mercaptopyridine | |
CAS RN |
19829-29-9, 4556-23-4 | |
| Record name | 4(1H)-Pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Mercaptopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004556234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyridinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Mercaptopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-PYRIDINETHIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)

![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)









